LewisX tetraose-β-O-Propargyl LewisX tetraose-β-O-Propargyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212681
InChI:
SMILES:
Molecular Formula: C26H45NO19
Molecular Weight:

LewisX tetraose-β-O-Propargyl

CAS No.:

Cat. No.: VC0212681

Molecular Formula: C26H45NO19

Molecular Weight:

* For research use only. Not for human or veterinary use.

LewisX tetraose-β-O-Propargyl -

Specification

Molecular Formula C26H45NO19

Introduction

Chemical Structure and Properties

Molecular Structure

LewisX tetraose-β-O-Propargyl is characterized by the following properties:

  • Molecular Formula: C26H45NO19

  • Structure: Consists of the Lewis X tetrasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) with a propargyl group (HC≡C-CH2-) attached at the anomeric position through a β-glycosidic linkage

  • Key Structural Elements: Contains a terminal galactose, an N-acetylglucosamine with α1-3 linked fucose, and a reducing-end galactose modified with the propargyl group

The propargyl group provides a terminal alkyne functionality that serves as a versatile reaction site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry.

Physical and Chemical Properties

LewisX tetraose-β-O-Propargyl exhibits properties characteristic of complex oligosaccharides with the following features:

  • Solubility: Generally soluble in water and polar organic solvents like methanol

  • Stability: Stable under standard laboratory conditions when stored properly

  • Reactivity: The propargyl group maintains high reactivity in CuAAC reactions, allowing efficient conjugation to azide-functionalized molecules

Synthesis and Preparation

General Synthetic Approach

The synthesis of LewisX tetraose-β-O-Propargyl typically involves a two-stage process:

  • Chemical synthesis or isolation of the Lewis X tetrasaccharide structure

  • Selective propargylation at the anomeric position with stereocontrol for the β-configuration

The preparation often begins with either chemical synthesis of the tetrasaccharide or modification of naturally derived Lewis X structures.

Biological Significance of the Lewis X Motif

Cell Recognition and Adhesion

The Lewis X antigen plays crucial roles in biological systems:

  • Functions as a key determinant in cell-to-cell recognition processes

  • Acts as an important blood group antigen displayed on cell surface glycolipids

  • Participates in inflammatory responses through interactions with selectins

The sialylated version, sialyl-Lewis X (sLeX), is constitutively expressed on granulocytes and monocytes, mediating inflammatory extravasation of these cells . While the native Lewis X lacks the sialic acid residue, it shares many structural features and biological properties with sialyl-Lewis X.

Lectin Recognition Properties

Lewis X demonstrates significant binding to various lectins, including bacterial lectins like LecB from Pseudomonas aeruginosa. Comparative studies have revealed that:

  • Lewis X exhibits moderate binding to LecB (Grade C in affinity screening)

  • It shows weaker binding than Lewis A but remains biologically relevant

  • The binding involves specific hydrogen bonding patterns between the fucose residue and lectin binding sites

Table 1: Comparative binding grades of Lewis structures to LecB lectin

Lewis StructureGradeBinding QualityStructure
Lewis A tetrasaccharideAHighGalβ1-3(Fucα1-4)GlcNAcβ1-3Gal
Lewis B pentasaccharideCModerateFucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal
Lewis X tetrasaccharideCModerateGalβ1-4(Fucα1-3)GlcNAcβ1-3Gal
Sialyl-Lewis X pentasaccharideCModerateNeu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal
3-FucosyllactoseBGoodGalβ1-4(Fucα1-3)Glc

Data derived from

Applications in Research

Click Chemistry Applications

The propargyl group in LewisX tetraose-β-O-Propargyl enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have become a cornerstone technique in bioconjugation chemistry. This functionality allows:

  • Conjugation to azide-functionalized biomolecules, polymers, or surfaces

  • Creation of multivalent glycoconjugates and glycoclusters

  • Site-specific labeling and immobilization for microarray applications

Research has demonstrated the successful application of propargylated Lewis X in the synthesis of glycoclusters using CuAAC chemistry:

"The CuAAC was carried out on a 20 nmol scale with the different N-acetyl-propargyl oligosaccharides affording the expected oligosaccharide cluster-Cy3-oligonucleotide conjugates."

Glycocluster Development

LewisX tetraose-β-O-Propargyl has been utilized to create multivalent constructs with enhanced binding properties:

  • Attachment to various scaffolds including pentoses (arabinose, xylose, ribose) and hexoses (glucose, galactose, mannose)

  • Creation of trivalent and tetravalent displays with different spatial arrangements

  • Incorporation of linkers of varying lengths to optimize binding

These glycoclusters demonstrate the importance of multivalency in carbohydrate-protein interactions, with studies indicating that:

Molecular Interactions and Binding Studies

Molecular Basis of Recognition

Docking studies with Lewis X and bacterial lectins have revealed specific interaction patterns:

  • Coordination primarily involves the OH groups at positions 2, 3, and 4 of the fucose residue

  • The galactose residue makes fewer contributions to binding compared to other Lewis structures

  • The N-acetyl group of glucosamine may create steric hindrance affecting binding efficiency

An empirical calculation of the potential energy of interaction (ΔE) between LecB and Lewis X gave a value of −81 kcal/mol, compared to −98 kcal/mol for Lewis A and −67 kcal/mol for 3-Fucosyllactose .

Comparative Binding Analysis

Research has established a preference hierarchy for fucosylated oligosaccharides binding to lectins like LecB:

"LecB seems to preferentially bind Fucα1-4 > Fucα1-3 > Fucα1-2 oligosaccharides."

This explains why Lewis X (containing Fucα1-3) shows moderate but significant binding to LecB, while Lewis A (containing Fucα1-4) demonstrates stronger interactions.

Table 2: Hydrogen bonding interactions between Lewis X and LecB

ResidueHydrogen Bonding Interactions
GlcNAcO sp2 amide <-R72
Gal (non-reducing)O 2H <-R72
FucoseO 2H-> D96, E95, D99 and D104
O ring <- S23 and S22
O 3H-> D99 and D101
O 4H-> G114

Data derived from

Structure-Activity Relationships

Structural Determinants of Binding

Studies comparing Lewis X with related structures have identified key structural features affecting binding:

  • The presence and position of the fucose residue is critical for recognition

  • The N-acetyl moiety of the glucosamine residue influences binding through steric effects

  • For Lewis X specifically: "in the case of Lewis X antigen, N-acetyl moiety of the glucose was at the same position as the O-6 atom of GlcNAc of Lewis A antigen, which seems to hinder the additional hydrogen bond with Asp96 of LecB."

Impact of Propargyl Modification

The propargyl group at the anomeric position generally has minimal impact on the recognition properties of the Lewis X structure, as it:

Current Research and Future Directions

Recent Applications

Current research utilizing LewisX tetraose-β-O-Propargyl focuses on:

  • Development of glycomimetics and inhibitors for bacterial infections

  • Creation of diagnostic tools for detecting specific lectins

  • Investigation of multivalent interactions in biological systems

  • Structure-function studies of carbohydrate-protein interactions

Future Perspectives

Future applications and research directions may include:

  • Development of improved synthetic methods for larger-scale production

  • Investigation of Lewis X derivatives as potential therapeutics targeting lectins

  • Application in glyconanotechnology for targeted drug delivery

  • Development of more complex multivalent displays with enhanced binding properties

  • Exploration of structure-function relationships through systematic modifications of the Lewis X scaffold

The continued investigation of LewisX tetraose-β-O-Propargyl and related structures will contribute significantly to our understanding of carbohydrate-protein interactions and their biological significance.

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